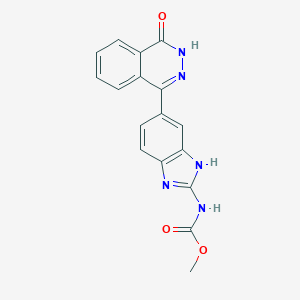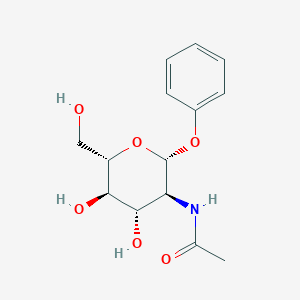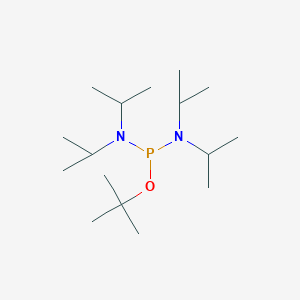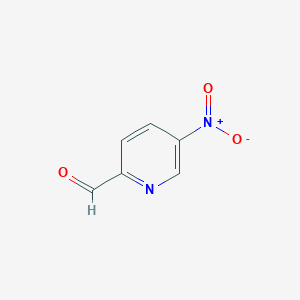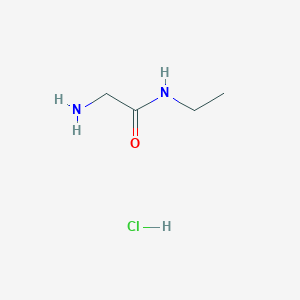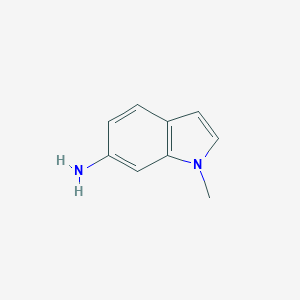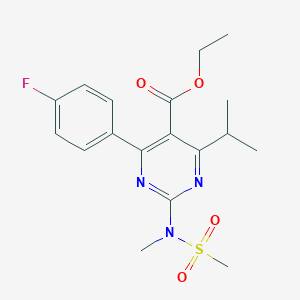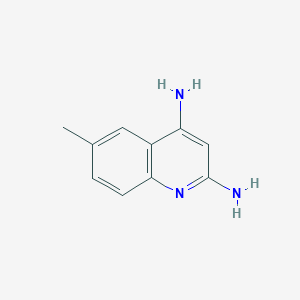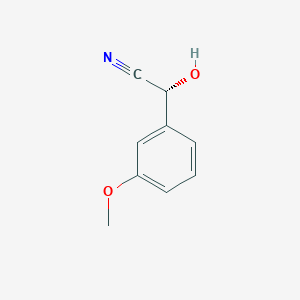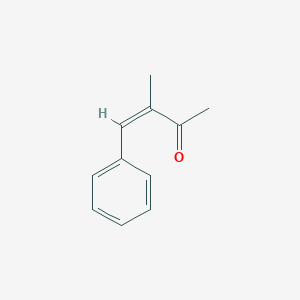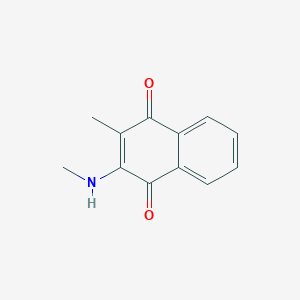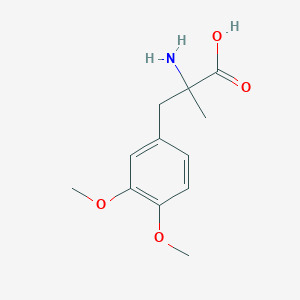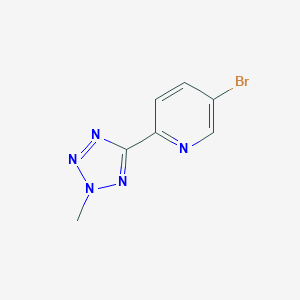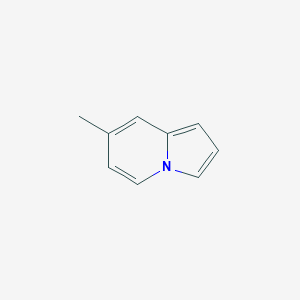
7-Methylindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylindolizine is a chemical compound that belongs to the class of indolizine alkaloids. It is a naturally occurring compound that has been found in various plants, including the tobacco plant. In recent years, there has been a growing interest in 7-Methylindolizine due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
7-Methylindolizine has been found to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 7-Methylindolizine has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, 7-Methylindolizine has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases.
Wirkmechanismus
The mechanism of action of 7-Methylindolizine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 7-Methylindolizine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
In addition to its potential applications in cancer research, 7-Methylindolizine has been found to have a variety of biochemical and physiological effects. Studies have shown that it has anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases. Additionally, 7-Methylindolizine has been found to have a neuroprotective effect, which could make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Methylindolizine in lab experiments is that it is a naturally occurring compound, which means that it is relatively easy to obtain. Additionally, it has been found to have low toxicity, which makes it safe to use in lab experiments. However, one of the limitations of using 7-Methylindolizine is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on 7-Methylindolizine. One area of research is the development of new cancer therapies that are based on the compound. Another area of research is the exploration of its potential applications in the treatment of other diseases, such as neurological disorders. Additionally, there is a need for further research into the mechanism of action of 7-Methylindolizine, which could lead to the development of more targeted therapies.
Synthesemethoden
The synthesis of 7-Methylindolizine can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine. This imine is then reduced to form the indolizine ring system. Another method involves the use of a palladium-catalyzed cyclization reaction, which has been shown to be more efficient than the Pictet-Spengler reaction.
Eigenschaften
CAS-Nummer |
1761-12-2 |
|---|---|
Produktname |
7-Methylindolizine |
Molekularformel |
C9H9N |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
7-methylindolizine |
InChI |
InChI=1S/C9H9N/c1-8-4-6-10-5-2-3-9(10)7-8/h2-7H,1H3 |
InChI-Schlüssel |
PWPFETRIYNRQCU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CN2C=C1 |
Kanonische SMILES |
CC1=CC2=CC=CN2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



